3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol
Overview
Description
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C5H6BrF3O It is a cyclobutanol derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol typically involves the bromination of 1-(trifluoromethyl)cyclobutan-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclobutane ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically carried out in batch reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using standard techniques such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or to reduce the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include dehalogenated cyclobutanols and reduced trifluoromethyl derivatives
Scientific Research Applications
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol depends on its specific application. In chemical reactions, the bromine atom and trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modification .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1-(trifluoromethyl)cyclobutane
- 1-Bromo-3-(trifluoromethyl)cyclobutane
- 3-Bromo-1-(trifluoromethyl)cyclobutan-1-one
Uniqueness
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The hydroxyl group also provides additional functionality, allowing for further chemical modifications and applications .
Biological Activity
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group and a bromine atom. These functional groups can significantly influence the biological activity and pharmacokinetic properties of the compound. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is C5H6BrF3O. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. The bromine atom may also contribute to the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Interactions : The bromine atom can participate in nucleophilic substitution reactions, potentially interacting with nucleophilic sites in proteins or enzymes.
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
- Covalent Bond Formation : The hydroxyl group may allow for covalent bonding with electrophilic sites on biomolecules, leading to altered biological functions.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit a range of biological activities. Here are some key findings related to this compound:
Antimicrobial Activity
Studies have shown that similar trifluoromethyl-containing compounds possess antimicrobial properties. For example, modifications of cyclobutane derivatives have demonstrated efficacy against various bacterial strains due to their ability to disrupt cell wall synthesis or function as enzyme inhibitors.
Enzyme Inhibition
Trifluoromethyl groups have been linked to enhanced inhibition of certain enzymes. In particular, compounds with this moiety have been shown to inhibit reverse transcriptase and other critical enzymes involved in disease pathways. This suggests that this compound may have potential as an antiviral agent.
Case Studies
Several case studies highlight the biological potential of trifluoromethyl cyclobutane derivatives:
- Fluorinated Analogs : Research on fluorinated analogs indicates that the presence of a trifluoromethyl group can significantly enhance the potency of compounds targeting serotonin receptors, improving their efficacy compared to non-fluorinated counterparts .
- Drug Development : A study evaluated the replacement of traditional moieties with trifluoromethyl-cyclobutyl groups in existing drugs, revealing improved pharmacokinetic profiles and increased bioactivity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Antimicrobial Activity | Enzyme Inhibition | Lipophilicity |
---|---|---|---|
This compound | Moderate | High | High |
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Low | Moderate | Moderate |
3-(Trifluoromethyl)cyclobutan-1-thiol | High | High | Low |
Properties
IUPAC Name |
3-bromo-1-(trifluoromethyl)cyclobutan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O/c6-3-1-4(10,2-3)5(7,8)9/h3,10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMOVHNUIWCSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936668-06-2 | |
Record name | 3-bromo-1-(trifluoromethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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